Sulfone (–SO2–) vs. Sulfide (–S–) Oxidation State: Thermodynamic Stability and Metabolic Resilience
The target compound contains a sulfone group (sulfur oxidation state +4), whereas its closest catalogued analog CAS 478080-81-8 carries a 4-(4-methylphenyl)sulfanyl (sulfide, oxidation state –2) substituent. Sulfones are resistant to further oxidative metabolism by cytochrome P450s and flavin monooxygenases, while the thioether sulfur in the sulfide analog is susceptible to S-oxidation, generating sulfoxide and sulfone metabolites that confound structure–activity interpretation [1]. Concretely, the sulfide analog (MW 432.56 Da) is 30.06 Da heavier than the target (MW 402.5 Da) due to the extra sulfur atom, and its predicted pKa (–1.82 vs –1.00) reflects the differing electron-withdrawing character of the 4-substituent, which cascades into altered pyrimidine ring basicity and hydrogen-bond acceptor strength .
| Evidence Dimension | Sulfur oxidation state and predicted physicochemical stability |
|---|---|
| Target Compound Data | Sulfone (S oxidation state +4); MW 402.5 Da; pKa (pred.) –1.00; boiling point (pred.) 505.7 °C; no further oxidative pathway at sulfur |
| Comparator Or Baseline | CAS 478080-81-8 (sulfide analog): S oxidation state –2; MW 432.56 Da; pKa (pred.) –1.82; boiling point (pred.) 540.8 °C; susceptible to S-oxidation to sulfoxide/sulfone |
| Quantified Difference | MW difference –30.06 Da (–7.0%); pKa shift +0.82 log units; boiling point difference –35.1 °C |
| Conditions | Predicted properties (ACD/Labs or equivalent); structural comparison based on PubChem and ChemicalBook entries |
Why This Matters
Procurement of the sulfone rather than the sulfide analog eliminates oxidative metabolite ambiguity, simplifying both pharmacokinetic profiling and structure–activity relationship (SAR) interpretation in lead optimization.
- [1] Park BK, Kitteringham NR, Maggs JL, Pirmohamed M, Williams DP. The role of metabolic activation in drug-induced hepatotoxicity. Annu Rev Pharmacol Toxicol. 2005;45:177-202. doi:10.1146/annurev.pharmtox.45.120403.100107 View Source
